molecular formula C8H5N5O B2507161 1H-indazole-5-carbonyl azide CAS No. 2241142-21-0

1H-indazole-5-carbonyl azide

Cat. No.: B2507161
CAS No.: 2241142-21-0
M. Wt: 187.162
InChI Key: HTGJDJVIDZHANF-UHFFFAOYSA-N
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Description

1H-Indazole-5-carbonyl azide is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The azide functional group attached to the carbonyl carbon at the 5-position of the indazole ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indazole-5-carbonyl azide can be synthesized through several methods. One common approach involves the reaction of 1H-indazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with sodium azide to yield the azide derivative. The reaction conditions typically involve:

    Step 1: Conversion of 1H-indazole-5-carboxylic acid to 1H-indazole-5-carbonyl chloride using thionyl chloride in an inert solvent like dichloromethane.

    Step 2: Reaction of 1H-indazole-5-carbonyl chloride with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) to form this compound.

Industrial Production Methods:

Chemical Reactions Analysis

1H-Indazole-5-carbonyl azide undergoes various types of chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.

    Cycloaddition Reactions: The azide group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

    Decomposition Reactions: Under thermal or photochemical conditions, the azide group can decompose to release nitrogen gas, forming reactive nitrenes that can insert into C-H or N-H bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, dimethylformamide (DMF), and mild heating.

    Cycloaddition: Copper(I) catalysts, polar solvents like water or DMF.

    Decomposition: Heat or ultraviolet light.

Major Products:

    Amines: From nucleophilic substitution.

    Triazoles: From cycloaddition reactions.

    Nitrenes: From azide decomposition.

Scientific Research Applications

1H-Indazole-5-carbonyl azide has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds, including triazoles and indazole derivatives.

    Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies due to its ability to undergo click chemistry reactions.

    Medicine: Explored for its potential in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents.

    Industry: Utilized in the synthesis of advanced materials and polymers, where the azide group can be used for cross-linking and functionalization.

Mechanism of Action

1H-Indazole-5-carbonyl azide can be compared with other indazole derivatives and azide-containing compounds:

    1H-Indazole-5-carboxylic Acid: Lacks the azide group, making it less reactive in certain cycloaddition and decomposition reactions.

    1H-Indazole-5-carbonyl Chloride: Precursor to the azide derivative, more reactive towards nucleophiles.

    Benzyl Azide: Similar azide functionality but lacks the indazole ring, leading to different reactivity and applications.

Uniqueness: this compound is unique due to the combination of the indazole ring and the azide group, providing a versatile platform for various chemical transformations and applications in multiple fields.

Comparison with Similar Compounds

  • 1H-Indazole-5-carboxylic Acid
  • 1H-Indazole-5-carbonyl Chloride
  • Benzyl Azide

Properties

IUPAC Name

1H-indazole-5-carbonyl azide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N5O/c9-13-12-8(14)5-1-2-7-6(3-5)4-10-11-7/h1-4H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTGJDJVIDZHANF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)N=[N+]=[N-])C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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